

# Chemical and physical properties of 2-C-Methylene-myo-inositol oxide.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-C-Methylene-myo-inositol oxide

Cat. No.: B12397934

[Get Quote](#)

## An In-depth Technical Guide to 2-C-Methylene-myo-inositol oxide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on **2-C-Methylene-myo-inositol oxide** (also known by its synonym NSC 45109) is limited in publicly available scientific literature. This guide consolidates the available data and provides context based on related compounds and biological pathways. Further experimental validation is required for a complete understanding of its properties and mechanisms.

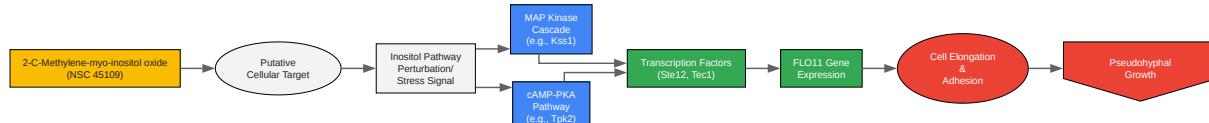
## Core Chemical and Physical Properties

**2-C-Methylene-myo-inositol oxide** is a derivative of myo-inositol, a fundamentally important carbocyclic polyol in eukaryotic cells. While extensive experimental data for this specific compound is scarce, its basic properties have been identified.

| Property          | Value                                         | Source                                  |
|-------------------|-----------------------------------------------|-----------------------------------------|
| Molecular Formula | C <sub>7</sub> H <sub>12</sub> O <sub>6</sub> | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 192.17 g/mol                                  | <a href="#">[1]</a>                     |
| Synonyms          | NSC 45109                                     | <a href="#">[1]</a> <a href="#">[3]</a> |
| CAS Number        | 4068-87-5                                     | <a href="#">[2]</a> <a href="#">[3]</a> |

Further physical properties such as melting point, boiling point, and solubility have not been reported in the reviewed literature.

## Biological Activity and Hypothetical Signaling Pathway


The primary reported biological activity of **2-C-Methylene-myo-inositol oxide** is the induction of pseudohyphal formation in *Saccharomyces* spp.[\[1\]](#). Pseudohyphal growth is a morphological transition in yeast, from a unicellular budding form to a filamentous form, which is typically triggered by environmental stresses like nutrient limitation[\[4\]](#)[\[5\]](#)[\[6\]](#). This process is governed by complex signaling networks.

Given that **2-C-Methylene-myo-inositol oxide** is an inositol derivative, it is plausible that it interacts with or modulates inositol-dependent signaling pathways that regulate morphogenesis in yeast. The two major pathways controlling pseudohyphal growth in *Saccharomyces cerevisiae* are the MAP kinase (MAPK) cascade and the cAMP-dependent protein kinase A (PKA) pathway[\[5\]](#)[\[6\]](#)[\[7\]](#). These pathways converge on the regulation of transcription factors, such as Ste12 and Tec1, which in turn control the expression of genes required for filamentous growth, including the cell-surface flocculin gene *FLO11*[\[5\]](#)[\[7\]](#).

A closely related compound, 2-O, C-Methylene-myo-inositol (MMO), has been described as a myo-inositol antagonist[\[8\]](#). If **2-C-Methylene-myo-inositol oxide** acts similarly, it might induce a state of perceived inositol starvation, thereby triggering a stress response that leads to pseudohyphal growth.

Below is a diagram illustrating a hypothetical signaling pathway for the induction of pseudohyphal growth by **2-C-Methylene-myo-inositol oxide**, based on established yeast

signaling models.



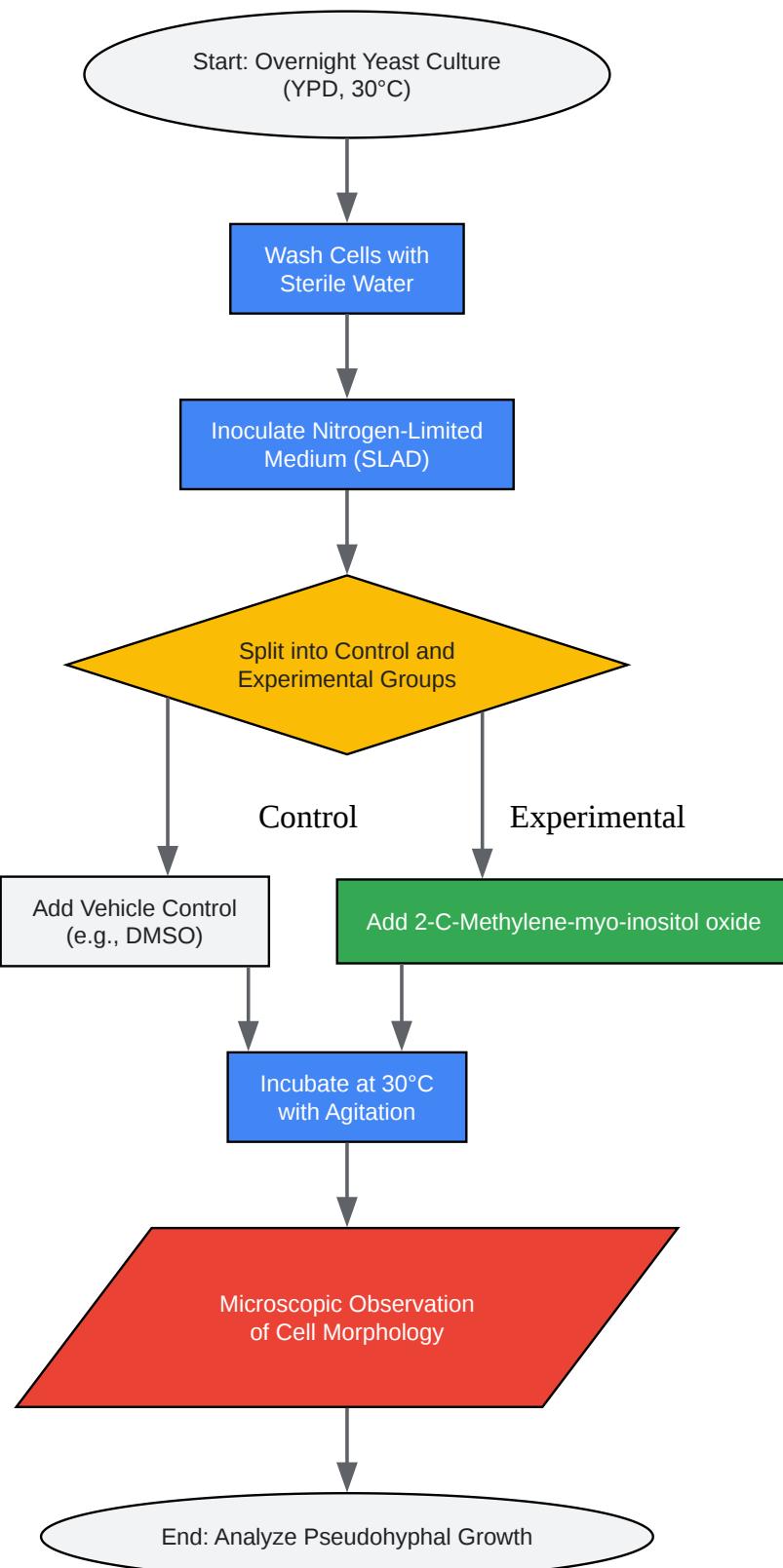
[Click to download full resolution via product page](#)

Hypothetical signaling cascade for pseudohyphal growth induction.

## Experimental Protocols

A specific, detailed experimental protocol for the synthesis or use of **2-C-Methylene-myoinositol oxide** is not available in the reviewed literature. However, a general protocol for inducing pseudohyphal growth in *Saccharomyces cerevisiae* can be adapted to test the effects of this compound.

## General Protocol for Induction of Pseudohyphal Growth


This protocol outlines the steps to observe the morphological transition in *Saccharomyces cerevisiae* upon exposure to a chemical inducer.

- Yeast Strain and Culture Preparation:
  - Use a diploid strain of *Saccharomyces cerevisiae* known to exhibit pseudohyphal growth (e.g.,  $\Sigma$ 1278b).
  - Grow an overnight culture of the yeast in standard rich medium (YPD: 1% yeast extract, 2% peptone, 2% dextrose) at 30°C with agitation.
- Induction Conditions:
  - Prepare a nitrogen-limited medium (SLAD: 0.17% yeast nitrogen base without amino acids and ammonium sulfate, 2% dextrose, 50  $\mu$ M ammonium sulfate).

- Prepare a stock solution of **2-C-Methylene-myo-inositol oxide** in a suitable solvent (e.g., water or DMSO). The final concentration for testing would need to be determined empirically through a dose-response experiment.
- Wash the overnight yeast culture with sterile water to remove residual YPD.
- Inoculate the SLAD medium with the washed yeast cells to a starting optical density (OD<sub>600</sub>) of approximately 0.1.
- Add **2-C-Methylene-myo-inositol oxide** from the stock solution to the experimental cultures. Include a vehicle control (solvent only).

- Incubation and Observation:
  - Incubate the cultures at 30°C with agitation for several hours (e.g., 4-8 hours).
  - At regular intervals, withdraw aliquots from the cultures.
  - Observe the cell morphology using light microscopy. Look for elongated cells and the formation of filaments.
  - For documentation, capture images of the cells from the control and experimental groups.

The following diagram illustrates the general workflow for this experimental protocol.

[Click to download full resolution via product page](#)

General workflow for pseudohyphal growth induction assay.

## Relationship to Myo-Inositol

**2-C-Methylene-myo-inositol oxide** is a structural derivative of myo-inositol. Myo-inositol is a precursor for the synthesis of a wide array of important signaling molecules in eukaryotes, including inositol phosphates (IPs) and phosphoinositides (PIs), which are crucial for processes such as signal transduction, membrane trafficking, and chromatin remodeling. The structural modification in **2-C-Methylene-myo-inositol oxide** likely alters its recognition and metabolism by the enzymes of the inositol metabolic pathways, leading to its observed biological effects.

The diagram below illustrates the conceptual relationship between myo-inositol and **2-C-Methylene-myo-inositol oxide**.



[Click to download full resolution via product page](#)

Conceptual relationship of the topic compound to myo-inositol.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-C-methylene-myo-inositol oxide\_CAS:4068-87-5 – 化学慧 [chemhui.com]
- 3. 4068-87-5|2-C-methylene-myo-inositol oxide|BLD Pharm [bldpharm.com]
- 4. Pseudohyphal growth is induced in *Saccharomyces cerevisiae* by a combination of stress and cAMP signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of pseudohyphae formation in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of a myo-Inositol Antagonist, 2-O, C-Methylene-myo-Inositol, on the Metabolism of myo-Inositol-2-H and d-Glucose-1-C in *Lilium longiflorum* Pollen - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical and physical properties of 2-C-Methylene-myo-inositol oxide.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12397934#chemical-and-physical-properties-of-2-c-methylene-myo-inositol-oxide>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)